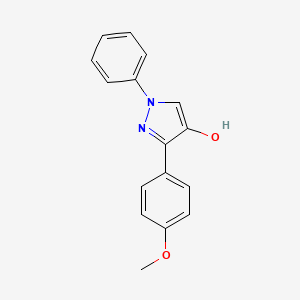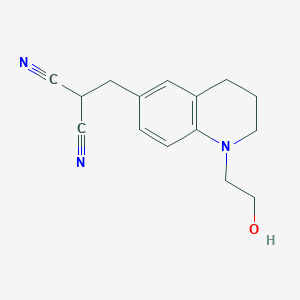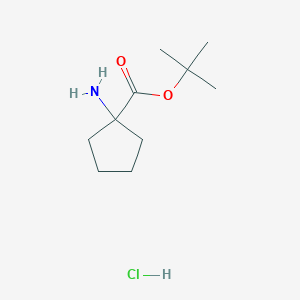
4-Chlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of chlorophenyl and quinoline moieties, exhibits unique chemical properties that make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorophenyl-8-methylquinoline: This step involves the condensation of 4-chlorobenzaldehyde with 2-methylquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Carboxylation: The resulting 4-chlorophenyl-8-methylquinoline is then subjected to carboxylation using carbon dioxide in the presence of a base, such as potassium carbonate, to form the carboxylate derivative.
Esterification: Finally, the carboxylate derivative is esterified with 4-chlorophenol in the presence of a dehydrating agent, such as thionyl chloride, to yield 4-chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 4-chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
4-Chlorophenyl 2-(4-chlorophenyl)-8-methylquinoline: Lacks the carboxylate group but shares similar structural features.
4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxamide: Contains an amide group instead of an ester group.
Uniqueness
4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C23H15Cl2NO2 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
(4-chlorophenyl) 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H15Cl2NO2/c1-14-3-2-4-19-20(23(27)28-18-11-9-17(25)10-12-18)13-21(26-22(14)19)15-5-7-16(24)8-6-15/h2-13H,1H3 |
InChIキー |
PKDCMTWIZPTWKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(5-{[5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12045832.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12045834.png)
![1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene](/img/structure/B12045850.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12045855.png)

![3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B12045870.png)




